1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea
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Overview
Description
1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a urea linkage connecting a bromophenyl group and a chlorophenyl-ethoxyquinoline moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The ethoxy group is introduced through nucleophilic substitution reactions, often using ethyl halides under basic conditions.
Coupling Reactions: The bromophenyl and chlorophenyl groups are introduced via Suzuki or Heck coupling reactions, utilizing palladium catalysts.
Urea Formation: The final step involves the reaction of the substituted quinoline with isocyanates or carbamoyl chlorides to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be crucial to manage the complexity of the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen in the presence of palladium on carbon.
Substitution: Halogen atoms in the phenyl rings can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes in cancer cells.
Comparison with Similar Compounds
- 1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]urea
- 1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]thiourea
Comparison:
- Structural Differences: The presence of different substituents (e.g., methoxy vs. ethoxy) can significantly alter the compound’s physical and chemical properties.
- Reactivity: Substituents can influence the compound’s reactivity, affecting its behavior in chemical reactions.
- Biological Activity: Small changes in structure can lead to differences in biological activity, making each compound unique in its potential applications.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClN3O2/c1-2-31-23-14-22(15-7-9-16(26)10-8-15)28-20-12-11-17(13-18(20)23)27-24(30)29-21-6-4-3-5-19(21)25/h3-14H,2H2,1H3,(H2,27,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMZENJUIVDILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3Br)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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